N-Phenyl-2-(propylamino)propanamide hydrochloride
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Overview
Description
N-Phenyl-2-(propylamino)propanamide hydrochloride is a chemical compound with the molecular formula C12H18N2O·HCl. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its phenyl group attached to a propylamino-propanamide structure, making it a versatile molecule for different chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(propylamino)propanamide hydrochloride typically involves the reaction of N-phenylpropanamide with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-(propylamino)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Phenyl-2-(propylamino)propanamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-Phenyl-2-(propylamino)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Phenylpropionamide: Similar structure but lacks the propylamino group.
Prilocaine hydrochloride: Contains a similar amide structure but with different substituents.
2-(propylamino)-N-(p-tolyl)propanamide hydrochloride: Similar structure with a p-tolyl group instead of a phenyl group.
Uniqueness
N-Phenyl-2-(propylamino)propanamide hydrochloride is unique due to its specific combination of a phenyl group and a propylamino-propanamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H19ClN2O |
---|---|
Molecular Weight |
242.74 g/mol |
IUPAC Name |
N-phenyl-2-(propylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-3-9-13-10(2)12(15)14-11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3,(H,14,15);1H |
InChI Key |
YHIIDAZPZNUNGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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